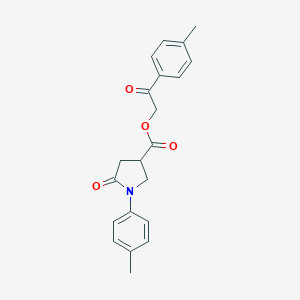
2-(4-Methylphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention from the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of pyrrolidinecarboxylates and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting COX enzymes, this compound reduces the production of inflammatory mediators, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and analgesic properties, 2-(4-Methylphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to possess antioxidant activity, which may have potential applications in the treatment of oxidative stress-related disorders. This compound has also been shown to exhibit anticonvulsant activity, making it a potential candidate for the treatment of epilepsy.
实验室实验的优点和局限性
One of the advantages of using 2-(4-Methylphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds with similar properties. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of 2-(4-Methylphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One potential direction is the development of new derivatives of this compound with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the potential use of this compound as a scaffold for the development of new drugs should also be explored.
合成方法
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 3-chloro-4-methylphenylacetic acid with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with pyrrolidine-2,5-dione to yield the final product.
科学研究应用
2-(4-Methylphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been shown to possess antimicrobial activity, making it a promising candidate for the development of new antibiotics.
属性
产品名称 |
2-(4-Methylphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
分子式 |
C21H20ClNO4 |
分子量 |
385.8 g/mol |
IUPAC 名称 |
[2-(4-methylphenyl)-2-oxoethyl] 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H20ClNO4/c1-13-3-6-15(7-4-13)19(24)12-27-21(26)16-9-20(25)23(11-16)17-8-5-14(2)18(22)10-17/h3-8,10,16H,9,11-12H2,1-2H3 |
InChI 键 |
YEHQQVJZNMLRSB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)C)Cl |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271139.png)








![1-[4-(2-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B271157.png)


